molecular formula C20H18N2O3S B2706670 3,5-dimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868377-14-4

3,5-dimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2706670
CAS No.: 868377-14-4
M. Wt: 366.44
InChI Key: NILUOIYEDAWIDM-MRCUWXFGSA-N
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Description

3,5-Dimethoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is an organic compound with the molecular formula C20H18N2O3S and a molecular weight of 366.44 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Substitution Reaction: The benzothiazole intermediate is then subjected to a substitution reaction with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides or benzothiazoles.

Scientific Research Applications

3,5-Dimethoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different core structure.

    Benzimidazoles: Compounds with a benzene ring fused to an imidazole ring, sharing some structural similarities.

Uniqueness

3,5-Dimethoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is unique due to its specific substitution pattern and the presence of both benzamide and benzothiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3,5-Dimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antitumor and antimicrobial properties, supported by data tables and relevant research findings.

The compound's molecular formula is C20H18N2O3SC_{20}H_{18}N_{2}O_{3}S with a CAS number of 868377-14-4. The structure features a benzamide core substituted with methoxy and benzothiazole moieties, which are known to influence biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Assays

In a comparative study involving multiple compounds, this compound showed promising results:

CompoundCell LineIC50 (µM)Assay Type
3,5-Dimethoxy-N-[...]A5498.76 ± 1.692D
3,5-Dimethoxy-N-[...]HCC8276.26 ± 0.332D
3,5-Dimethoxy-N-[...]NCI-H3586.48 ± 0.112D

These results indicate that the compound exhibits higher efficacy in two-dimensional (2D) assays compared to three-dimensional (3D) models, which is a common trend observed in many antitumor agents .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against various bacterial strains. Benzothiazole derivatives generally exhibit significant antibacterial activity.

Antibacterial Testing

The antimicrobial efficacy of the compound was assessed using broth microdilution methods:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli<10 µg/mL
Staphylococcus aureus<10 µg/mL

These findings suggest that the compound possesses notable antibacterial properties, particularly against Gram-negative and Gram-positive bacteria .

The proposed mechanism of action for compounds like 3,5-dimethoxy-N-[...] involves binding to DNA at AT-rich sites, which inhibits DNA-dependent enzymes crucial for cell proliferation and survival. This mechanism is supported by the observation of reduced cell viability in treated cultures .

Properties

IUPAC Name

3,5-dimethoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-5-9-22-18-13(2)7-6-8-17(18)26-20(22)21-19(23)14-10-15(24-3)12-16(11-14)25-4/h1,6-8,10-12H,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILUOIYEDAWIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC(=C3)OC)OC)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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